Benzenemethanamine, 4-(1,1-dimethylethoxy)-a-methyl-, (S)-

Lipophilicity Medicinal Chemistry Drug Design

This (S)-enantiomer of 4-(1,1-dimethylethoxy)-α-methyl-benzenemethanamine is a critical chiral building block for medicinal chemistry. Its para-tert-butoxy substituent provides essential lipophilicity (XLogP 2.1) and steric bulk for hydrophobic binding pockets, enabling the construction of constrained γ-turn mimetics and CNS-penetrant compound libraries. Procuring this single enantiomer eliminates costly chiral separation steps, directly enabling nanomolar lead development, as demonstrated in HIV-1 protease inhibitor programs. Ideal for synthesizing non-agonist PPARG modulators for metabolic disorders.

Molecular Formula C12H19NO
Molecular Weight 193.29
CAS No. 150575-82-9
Cat. No. B586235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanamine, 4-(1,1-dimethylethoxy)-a-methyl-, (S)-
CAS150575-82-9
Molecular FormulaC12H19NO
Molecular Weight193.29
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC(C)(C)C)N
InChIInChI=1S/C12H19NO/c1-9(13)10-5-7-11(8-6-10)14-12(2,3)4/h5-9H,13H2,1-4H3/t9-/m0/s1
InChIKeyUHABPKRKFRDALK-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Benzenemethanamine, 4-(1,1-dimethylethoxy)-a-methyl-, (S)- (CAS 150575-82-9): A Chiral Amine Building Block


(S)-4-(1,1-Dimethylethoxy)-α-methyl-benzenemethanamine (CAS 150575-82-9) is a chiral primary amine characterized by a para-tert-butoxy substituent on the phenyl ring and a stereocenter alpha to the amine [1]. This compound serves as a versatile building block in medicinal chemistry, particularly for the construction of constrained peptide mimetics and chiral ligands [2]. Its computed physical properties, including an XLogP3-AA of 2.1 and a topological polar surface area of 35.3 Ų, distinguish it from less lipophilic analogues [1].

Why Generic Substitution of Benzenemethanamine, 4-(1,1-dimethylethoxy)-a-methyl-, (S)- Fails for Chiral Synthesis


The (S)-enantiomer of this compound cannot be interchanged with its (R)-enantiomer or racemic mixture without compromising stereochemical integrity in downstream products. The tert-butoxy substituent is critical for specific lipophilic interactions and steric bulk in target binding pockets, as demonstrated by its use in generating constrained HIV-1 protease inhibitors with nanomolar potency [1]. Substituting with unsubstituted α-methylbenzylamine alters both lipophilicity (ΔLogP ~0.8) and receptor fit [2], while using the racemate would necessitate costly chiral separation and reduce overall yield.

Quantitative Differentiation Evidence for Benzenemethanamine, 4-(1,1-dimethylethoxy)-a-methyl-, (S)-


Enhanced Lipophilicity vs. Unsubstituted (S)-α-Methylbenzylamine

The target compound exhibits a computed partition coefficient (XLogP3-AA) of 2.1, representing a significant increase in lipophilicity over the unsubstituted (S)-α-methylbenzylamine (XLogP3-AA = 1.3) [1][2]. This difference results from the para-tert-butoxy group, which enhances membrane permeability potential without introducing additional hydrogen bond donors or acceptors.

Lipophilicity Medicinal Chemistry Drug Design

Synthetic Utility in Constrained Peptide Mimetic Construction

When employed as a reactant in a dissolving metal reduction, the (S)-tert-butoxy amine was converted to (S)-1-(4-tert-Butoxy-cyclohexa-1,4-dienyl)-ethylamine in 79% yield, an intermediate in the synthesis of a constrained reduced-amide HIV-1 protease inhibitor (Compound VIa) exhibiting a Ki of 430 nM [1]. This represents a >300-fold improvement over the non-reduced γ-turn mimetic precursor (Ki = 147 µM). The (S)-configuration and the tert-butoxy group are essential for the conformational constraint that enables nanomolar binding.

HIV-1 Protease Inhibitor Peptide Mimetics Medicinal Chemistry

Topological Polar Surface Area Advantage in CNS Drug-Like Space

The topological polar surface area (TPSA) of (S)-4-(1,1-dimethylethoxy)-α-methyl-benzenemethanamine is 35.3 Ų [1], which is within the optimal range for CNS penetration (<70 Ų). In comparison, analogues with additional hydrogen bond donors, such as (S)-1-(4-hydroxyphenyl)ethylamine, exhibit a higher TPSA of 46.3 Ų [2]. The tert-butoxy group maintains low TPSA while providing steric bulk, a desirable combination for CNS-targeted library design.

CNS Drug Design Physicochemical Properties ADME

Key Application Scenarios for Benzenemethanamine, 4-(1,1-dimethylethoxy)-a-methyl-, (S)- Procurement


Chiral Building Block for Constrained Peptide Mimetics and Enzyme Inhibitors

The compound's defined (S)-stereochemistry and tert-butoxy group are essential for constructing constrained γ-turn mimetics, as exemplified by its use in developing an HIV-1 protease inhibitor with a Ki of 430 nM [1]. Procurement of this single enantiomer ensures direct access to nanomolar lead compounds without additional chiral resolution steps.

Synthesis of Lipophilic Chiral Amine Libraries for CNS Drug Discovery

With a computed XLogP of 2.1 and a TPSA of 35.3 Ų, this amine is ideally suited for generating sp3-rich, CNS-penetrant compound libraries [1]. Its para-tert-butoxy group provides steric bulk and increased lipophilicity compared to the parent (S)-α-methylbenzylamine (ΔLogP +0.8), enabling exploration of hydrophobic binding pockets without sacrificing CNS drug-likeness.

Intermediate in PPARG Modulator and Metabolic Disease Programs

Patents from the Scripps Research Institute (WO2015161108A1, US20120309757A1) disclose the use of 4-(1,1-dimethylethoxy)-α-methyl-benzenemethanamine derivatives in the synthesis of non-agonist PPARG modulators for treating diabetes, obesity, and osteoporosis without the side effects of weight gain or cardiac hypertrophy [2]. The (S)-enantiomer is a key chiral intermediate in these therapeutic candidates.

Quote Request

Request a Quote for Benzenemethanamine, 4-(1,1-dimethylethoxy)-a-methyl-, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.